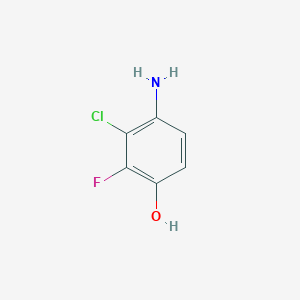

4-Amino-3-chloro-2-fluorophenol

CAS No.: 847872-09-7

Cat. No.: VC8139826

Molecular Formula: C6H5ClFNO

Molecular Weight: 161.56 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 847872-09-7 |

|---|---|

| Molecular Formula | C6H5ClFNO |

| Molecular Weight | 161.56 g/mol |

| IUPAC Name | 4-amino-3-chloro-2-fluorophenol |

| Standard InChI | InChI=1S/C6H5ClFNO/c7-5-3(9)1-2-4(10)6(5)8/h1-2,10H,9H2 |

| Standard InChI Key | NNSXHCJONSYHGX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1N)Cl)F)O |

| Canonical SMILES | C1=CC(=C(C(=C1N)Cl)F)O |

Introduction

Chemical Structure and Properties

Structural Features

The compound’s IUPAC name, 4-amino-3-chloro-2-fluorophenol, reflects its substitution pattern (Figure 1). Key structural identifiers include:

-

SMILES:

C1=CC(=C(C(=C1N)Cl)F)O -

3D Conformer: PubChem provides an interactive 3D model highlighting its planar aromatic ring and substituent orientations .

Physicochemical Properties

The amino and hydroxyl groups confer polarity, while halogen atoms enhance lipophilicity, influencing membrane permeability in bioactive molecules .

Synthesis and Manufacturing

Catalytic Hydrogenation Route

Reactivity and Applications

Chemical Behavior

-

Amino Group: Participates in diazotization and acylation reactions.

-

Hydroxyl Group: Forms ethers/esters; undergoes electrophilic substitution.

-

Halogens: Chloro and fluoro groups enable nucleophilic aromatic substitution (SNAr) or Suzuki couplings .

Pharmaceutical Applications

-

Antibacterial Agents: Serves as a precursor to fluoroquinolone derivatives .

-

Bronchodilators: Fluorinated phenols enhance lipophilicity in chronic bronchitis treatments .

-

Anticancer Research: Halogenated anilines are explored for kinase inhibition .

Agrochemical Uses

Analytical Characterization

Spectroscopic Data

-

¹H NMR (DMSO-d₆): δ 4.38 (2H, m), 6.34–6.59 (aromatic protons), 8.78 (1H, s, −OH) .

-

Mass Spectrometry: Exact mass = 161.00437 Da; [M+H]⁺ peak at m/z 162.01 .

Chromatographic Methods

Future Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume